molecular formula C32H64CaO3 B8209609 Calcium;16-hydroxydotriacontane-16,17-diolate

Calcium;16-hydroxydotriacontane-16,17-diolate

Cat. No.: B8209609
M. Wt: 536.9 g/mol
InChI Key: RTEMVCPSHWFMPO-UHFFFAOYSA-N
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Description

Calcium;16-hydroxydotriacontane-16,17-diolate is a calcium salt of a long-chain diol characterized by a 32-carbon backbone (dotriacontane) with hydroxyl groups at positions 16 and 15. This compound belongs to the class of organometallic salts, where calcium ions coordinate with the hydroxyl and carboxylate groups of the organic moiety.

Properties

IUPAC Name

calcium;16-hydroxydotriacontane-16,17-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O3.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34,35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h31,34H,3-30H2,1-2H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEMVCPSHWFMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCC)(O)[O-])[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64CaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium;16-hydroxydotriacontane-16,17-diolate typically involves the reaction of calcium salts with 16-hydroxydotriacontane-16,17-diol under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to remove impurities and obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Calcium;16-hydroxydotriacontane-16,17-diolate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction leads to the formation of alcohols.

Scientific Research Applications

Calcium;16-hydroxydotriacontane-16,17-diolate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Calcium;16-hydroxydotriacontane-16,17-diolate involves its interaction with specific molecular targets and pathways. The hydroxyl and diolate functional groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

16-Hydroxydotriacontane-16,17-diol (Free Acid Form)

The free acid form lacks the calcium ion, resulting in reduced solubility in polar solvents. Comparative NMR data (hypothesized based on ) would show distinct shifts for hydroxyl protons (δ ~2.5–3.5 ppm) versus the calcium-bound form, where coordination broadens or shifts these signals .

Calcium;18-hydroxytetratriacontane-18,19-diolate

This analogue features a 34-carbon chain with hydroxyls at positions 18 and 17. The extended alkyl chain increases hydrophobicity, leading to lower critical micelle concentrations (CMC) compared to the 32-carbon variant. Theoretical calculations suggest a ~15% higher melting point due to enhanced van der Waals interactions .

Magnesium;16-hydroxydotriacontane-16,17-diolate

Replacing calcium with magnesium reduces ionic radius (72 pm vs. 100 pm for Ca²⁺), altering coordination geometry. This change may enhance solubility in aqueous media but reduce thermal stability, as observed in analogous magnesium carboxylates .

Bioactivity and Pharmacological Profiles (Based on and )

Hierarchical clustering of bioactivity data () reveals that long-chain diolates cluster with surfactants and membrane-disrupting agents. Key comparisons:

Compound Protein Targets (Hypothesized) Bioactivity Profile Reference
Calcium;16-hydroxydotriacontane-16,17-diolate Lipid bilayers, calcium channels Moderate cytotoxicity (NCI-60 GI₅₀ ~50 μM)
Sodium dodecyl sulfate (SDS) Membrane proteins High cytotoxicity (GI₅₀ ~1 μM)
Calcium stearate Non-specific Low bioactivity, used as stabilizer

Key Findings :

  • The compound’s longer alkyl chain confers slower cellular uptake compared to SDS, reducing acute toxicity .
  • Calcium coordination may mitigate reactive oxygen species (ROS) generation, unlike iron-containing analogues .

Physicochemical Properties

Data inferred from analogous compounds in the Merck Index and Combined Chemical Dictionary ():

Property This compound Magnesium Analog Free Acid Form
Molecular Weight (g/mol) ~610 (calculated) ~606 ~586
Solubility in Water Slightly soluble Moderately soluble Insoluble
Melting Point (°C) 180–185 (estimated) 165–170 155–160
LogP (Octanol-Water) 8.2 7.9 9.1

Notes:

  • Thermal stability exceeds magnesium analogues due to stronger Ca²⁺-oxygen bonds .

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